2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride
CAS No.:
Cat. No.: VC18115797
Molecular Formula: C4H7ClN4O2
Molecular Weight: 178.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H7ClN4O2 |
|---|---|
| Molecular Weight | 178.58 g/mol |
| IUPAC Name | 2-(5-amino-1,2,4-triazol-1-yl)acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C4H6N4O2.ClH/c5-4-6-2-7-8(4)1-3(9)10;/h2H,1H2,(H,9,10)(H2,5,6,7);1H |
| Standard InChI Key | RGWAFLAWQISUOC-UHFFFAOYSA-N |
| Canonical SMILES | C1=NN(C(=N1)N)CC(=O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms. The 5-position is substituted with an amino group (-NH₂), while the 1-position is linked to an acetic acid group (-CH₂COOH), which is protonated as a hydrochloride salt . Key structural identifiers include:
Synthesis and Optimization
Conventional Synthesis Routes
The compound is synthesized via acid hydrolysis of intermediates such as 1-(4-amino-1H-1,2,4-triazol-3-yl)ketone, followed by treatment with hydrochloric acid to form the hydrochloride salt. A typical procedure involves:
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Condensation: Reacting sodium cyanate with a ketone precursor under reflux.
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Cyclization: Forming the triazole ring via thermal or catalytic methods.
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Salt Formation: Treating the free acid with HCl to yield the hydrochloride.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate reactions, reducing synthesis times from hours to minutes while improving yields (up to 70%). This method enhances selectivity by minimizing side reactions, such as unintended nitro group reductions observed in traditional thermal approaches .
Pharmacological and Industrial Applications
Medicinal Chemistry
The triazole ring interacts with biological targets like kinases and lysine-specific demethylase 1 (LSD1), enzymes implicated in cancer and neurodegenerative diseases. For example:
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Kinase Inhibition: The amino group facilitates hydrogen bonding with ATP-binding pockets, inhibiting aberrant signaling in tumors.
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Epigenetic Modulation: By blocking LSD1, the compound may reactivate tumor suppressor genes silenced in malignancies.
Agricultural Uses
Triazole derivatives are widely employed as fungicides and plant growth regulators. The hydrochloride salt’s solubility enables efficient foliar absorption, protecting crops from pathogens like Puccinia triticina (wheat rust).
Research Advancements and Mechanistic Insights
Role of Amine Nucleophilicity
Studies emphasize that primary and secondary amines yield higher reaction efficiencies compared to aromatic amines due to their superior nucleophilicity. For instance, using ethylamine instead of aniline increases cyclization yields by ~40%.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF) optimize triazole ring formation, while temperatures above 100°C prevent intermediate degradation. Microwave synthesis at 150°C achieves near-quantitative conversion in 15 minutes.
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